molecular formula C16H16N2O3 B11537698 N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methylbenzohydrazide

N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methylbenzohydrazide

Cat. No.: B11537698
M. Wt: 284.31 g/mol
InChI Key: PLBWFBQDQGJMBT-LICLKQGHSA-N
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Description

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methylbenzohydrazide is a chemical compound with the following structural formula:

C16H16N2O3\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_3 C16​H16​N2​O3​

This compound belongs to the class of Schiff base hydrazones, which play a significant role in inorganic chemistry due to their ability to form stable complexes with transition metal ions. Schiff base complexes are also relevant in bioinorganic chemistry, where they serve as models for biologically important species .

Preparation Methods

The synthetic route for N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methylbenzohydrazide involves the condensation of an appropriate substituted hydrazine/hydrazide with an aldehyde or ketone. The reaction typically occurs in solvents like ethanol, methanol, tetrahydrofuran, butanol, or glacial acetic acid. Specific conditions and reagents may vary, but the general process follows the formation of an azomethine –NHN=CH– proton bond.

Chemical Reactions Analysis

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methylbenzohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions may include derivatives with altered functional groups or modified aromatic rings.

Scientific Research Applications

This compound finds applications in several scientific fields:

    Chemistry: As a ligand in coordination chemistry studies.

    Biology: Potential use in enzyme inhibition studies.

    Medicine: Investigation of pharmacological properties.

    Industry: Possible applications in materials science or catalysis.

Mechanism of Action

The exact mechanism by which N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methylbenzohydrazide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, further research could involve comparing this compound’s properties, reactivity, and applications with other related hydrazones.

Remember that scientific advancements continually expand our understanding of compounds like N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methylbenzohydrazide, and ongoing studies contribute to their broader significance.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-methylbenzamide

InChI

InChI=1S/C16H16N2O3/c1-11-5-3-6-12(9-11)16(20)18-17-10-13-7-4-8-14(21-2)15(13)19/h3-10,19H,1-2H3,(H,18,20)/b17-10+

InChI Key

PLBWFBQDQGJMBT-LICLKQGHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C/C2=C(C(=CC=C2)OC)O

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=CC2=C(C(=CC=C2)OC)O

Origin of Product

United States

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